Electron Attachment Kinetics: Thiocyanate vs. Isothiocyanate
In flowing afterglow-Langmuir probe measurements at 300 K, methyl thiocyanate (CH₃SCN) exhibits a dissociative electron attachment rate coefficient (k = 2 × 10⁻¹⁰ cm³ s⁻¹) identical to ethyl thiocyanate (C₂H₅SCN), while methyl isothiocyanate (CH₃NCS) shows a rate below the detection threshold (k < 10⁻¹² cm³ s⁻¹) [1]. However, the activation energy for CH₃SCN (0.17 eV) exceeds that of C₂H₅SCN (0.14 eV), indicating a measurable alkyl chain effect on the temperature dependence of electron capture efficiency [1].
| Evidence Dimension | Thermal electron attachment rate coefficient at 300 K |
|---|---|
| Target Compound Data | k = 2 × 10⁻¹⁰ cm³ s⁻¹; activation energy = 0.17 eV |
| Comparator Or Baseline | Ethyl thiocyanate: k = 2 × 10⁻¹⁰ cm³ s⁻¹, Ea = 0.14 eV; Methyl isothiocyanate: k < 10⁻¹² cm³ s⁻¹, Ea = 0.51 eV |
| Quantified Difference | CH₃SCN: 200× faster than CH₃NCS at 300 K; Ea differs by 0.03 eV vs. C₂H₅SCN |
| Conditions | Flowing afterglow-Langmuir probe apparatus, 300–1000 K, primarily SCN⁻ product |
Why This Matters
Methyl thiocyanate provides the highest electron attachment rate among the three comparators at ambient temperature, enabling superior ionization efficiency in plasma and mass spectrometry applications where rapid SCN⁻ generation is required.
- [1] Miller TM, et al. Contrast between the mechanisms for dissociative electron attachment to CH₃SCN and CH₃NCS. J Chem Phys. 2018;148(18):184303. DOI: 10.1063/1.5026802. View Source
